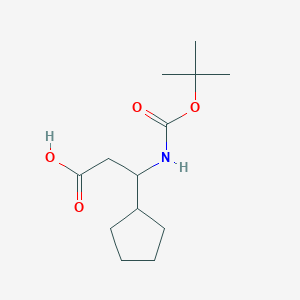

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

Übersicht

Beschreibung

Compounds with a structure similar to “3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” are typically derivatives of amino acids . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It protects the amino group during synthesis and can be removed under acidic conditions .

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl-protected amino acids . These can be prepared by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-amino acid can then be used as a building block in peptide synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds typically includes a backbone derived from an amino acid, with a cyclopentyl group attached to the alpha carbon . The Boc group is attached to the nitrogen of the amino group .

Chemical Reactions Analysis

In peptide synthesis, the Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation . The Boc group is stable under basic conditions, which allows for selective deprotection in the presence of other functional groups .

Wissenschaftliche Forschungsanwendungen

Facile Synthesis and Resolution

The tert-butoxycarbonyl group facilitates the facile synthesis and resolution of constrained amino acids. For example, enantiomerically pure derivatives of amino acids have been prepared through highly efficient resolutions, such as the synthesis of constrained cyclopropane analogues of phenylalanine, demonstrating the importance of the Boc group in obtaining optically pure compounds on a multigram scale (Jiménez et al., 2001).

N-tert-Butoxycarbonylation of Amines

The Boc group is pivotal in the N-tert-butoxycarbonylation of amines, showcasing its utility in protecting amines during chemical transformations. This method is efficient, environmentally benign, and crucial for producing N-Boc amino acids, which are resistant to racemization during peptide synthesis (Heydari et al., 2007).

Preparation of Pharmacophores

The tert-butoxycarbonyl group aids in the preparation of β-amino acid pharmacophores, as demonstrated by the asymmetric hydrogenation of enamine esters. This approach leads to the synthesis of significant intermediates with high enantiomeric excess, valuable in drug discovery and development (Kubryk & Hansen, 2006).

Synthesis of Unnatural Amino Acids

Research has shown the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the versatility of the Boc group in synthesizing unnatural amino acids. These compounds have potential applications in medicinal chemistry and as tools for studying biological systems (Bakonyi et al., 2013).

Improved Synthetic Methods

The tert-butoxycarbonyl group has enabled the development of improved synthetic methods for amino acids, such as the synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, which uses milder and more selective conditions. This advancement underscores the role of the Boc group in streamlining the synthesis of complex organic molecules (Badland et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with the tert-butyloxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protective group for the amino function in amino acids, preventing unwanted side reactions during the synthesis process .

Mode of Action

The 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid interacts with its targets through its Boc group. The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This stepwise removal of the Boc group allows for controlled reactions in peptide synthesis .

Biochemical Pathways

It is known that boc-protected amino acids are used in the synthesis of peptides . Peptides play crucial roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors.

Pharmacokinetics

It is known that the boc group can enhance the solubility of amino acids in organic solvents, which may influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in peptide synthesis. By protecting the amino function in amino acids, the Boc group allows for the controlled assembly of peptides . These peptides can then exert various biological effects depending on their specific sequences and structures.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires the presence of a strong acid . Moreover, the solubility of Boc-protected amino acids can vary depending on the solvent used . These factors can affect the compound’s efficacy and stability.

Eigenschaften

IUPAC Name |

3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRFZMVJWWXSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624580 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

776330-74-6 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)